
bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate: is a chemical compound with the molecular formula C27H22O8S2 and a molecular weight of 538.6 . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with 3-methoxyphenol under specific conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Applications De Recherche Scientifique
Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
- Bis(3-methylphenyl) 9H-fluorene-2,7-disulfonate
- Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate
- Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate
- Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate
Uniqueness: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate is unique due to the presence of methoxy groups at the 3-position of the phenyl rings. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Propriétés
Numéro CAS |
302904-40-1 |
|---|---|
Formule moléculaire |
C27H22O8S2 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H22O8S2/c1-32-20-5-3-7-22(16-20)34-36(28,29)24-9-11-26-18(14-24)13-19-15-25(10-12-27(19)26)37(30,31)35-23-8-4-6-21(17-23)33-2/h3-12,14-17H,13H2,1-2H3 |
Clé InChI |
ZSYRQAVXDACANF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


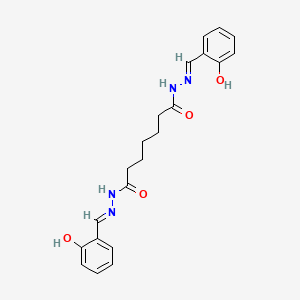
![2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate](/img/structure/B11979954.png)
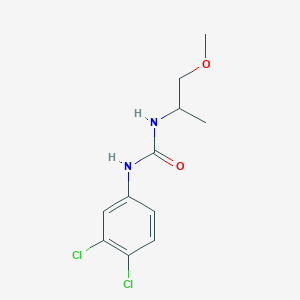
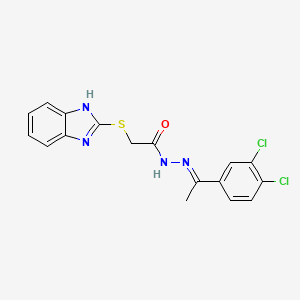

![4-Methyl-3-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11979976.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11979986.png)
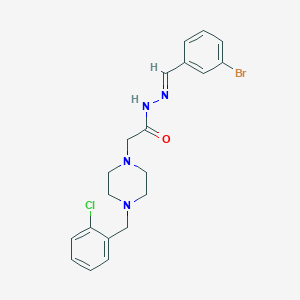


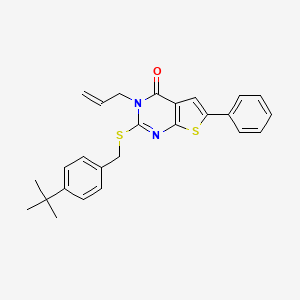
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11980010.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11980013.png)

